![molecular formula C13H20O3 B3263103 3-[3-(Benzyloxy)propoxy]-1-propanol CAS No. 367259-23-2](/img/structure/B3263103.png)
3-[3-(Benzyloxy)propoxy]-1-propanol
Descripción general
Descripción
“3-[3-(Benzyloxy)propoxy]-1-propanol” is a chemical compound with the molecular formula C13H20O3 . It has a molecular weight of 224.3 .
Molecular Structure Analysis
The InChI code for “3-[3-(Benzyloxy)propoxy]-1-propanol” is 1S/C13H20O3/c14-8-4-9-15-10-5-11-16-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 . This indicates that the molecule consists of a propanol group with a benzyloxy group attached to the third carbon atom.Physical And Chemical Properties Analysis
“3-[3-(Benzyloxy)propoxy]-1-propanol” is a liquid at room temperature . It has a density of 1.049 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Biosynthesis and Chemical Transformation
Research on lignin model compounds, including derivatives related to 3-[3-(Benzyloxy)propoxy]-1-propanol, has highlighted significant insights into the acidolysis mechanism of lignin. It was found that compounds with a β-O-4-type structure undergo a unique cleavage mechanism influenced by the presence of a γ-hydroxymethyl group, shedding light on the importance of structural elements in chemical reactions involving lignin derivatives. This understanding is crucial for advancing the field of renewable materials and energy, where lignin plays a pivotal role (T. Yokoyama, 2015).
Microbial Production of Biochemicals
The microbial production of 1,3-propanediol, a compound structurally related to 3-[3-(Benzyloxy)propoxy]-1-propanol, has been explored for its potential in producing valuable biochemicals from renewable resources. Studies have demonstrated that certain microbial cultures can either partially degrade or completely mineralize substrates to produce 1,3-propanediol, highlighting the potential for biotechnological applications in producing renewable chemicals (Zhi-Long Xiu & A. Zeng, 2008).
Antimicrobial and Antioxidant Properties
Research into natural compounds, such as propolis, which may contain derivatives similar to 3-[3-(Benzyloxy)propoxy]-1-propanol, has revealed significant antimicrobial and antioxidant properties. These studies underline the potential of natural extracts and their derivatives in medicine, especially in the development of new antimicrobial and antioxidant agents (Yuanjun Xu et al., 2009).
Environmental Implications and Bioremediation
The occurrence and fate of organic compounds in the environment, including those structurally related to 3-[3-(Benzyloxy)propoxy]-1-propanol, have been a subject of study with a focus on their biodegradation. For instance, research into the aerobic biodegradation of MTBE (a gasoline additive) has implications for understanding how similar compounds might behave in aquatic environments and the potential for bioremediation of contaminated sites (R. Deeb, K. Scow, & L. Alvarez-Cohen, 2004).
Synthetic Applications and Medicinal Chemistry
The synthesis and application of benzoxaboroles, a class of compounds where 3-[3-(Benzyloxy)propoxy]-1-propanol could potentially serve as an intermediate, have been extensively studied. Benzoxaboroles have shown a broad spectrum of biological activities, indicating the role of such structures in the development of new pharmaceuticals. This research underscores the versatility of benzoxaboroles in medicinal chemistry, highlighting their potential in designing novel therapeutic agents (A. Nocentini, C. Supuran, & J. Winum, 2018).
Safety and Hazards
The safety data sheet for a similar compound, 3-Benzyloxy-1-propanol, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment, including gloves and eye protection, and to use it only in a well-ventilated area .
Propiedades
IUPAC Name |
3-(3-phenylmethoxypropoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c14-8-4-9-15-10-5-11-16-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUPLUVTKZLBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCOCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Benzyloxy)propoxy]-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



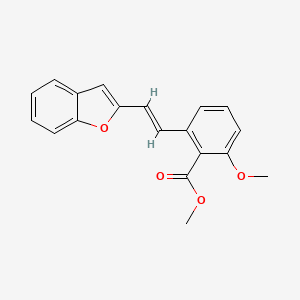
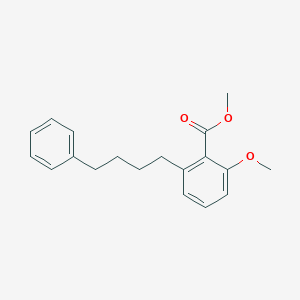
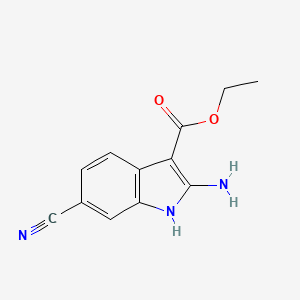
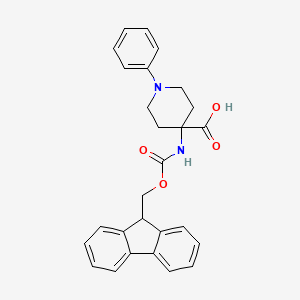
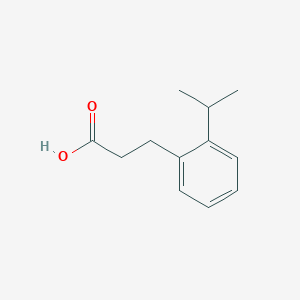
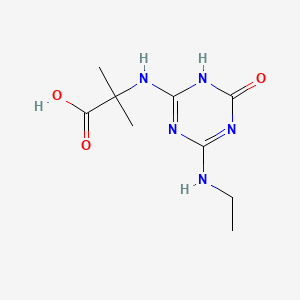
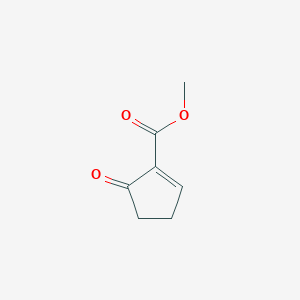
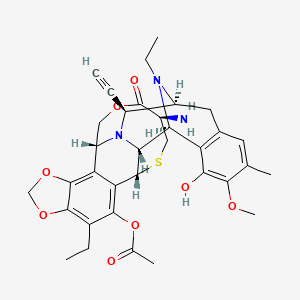
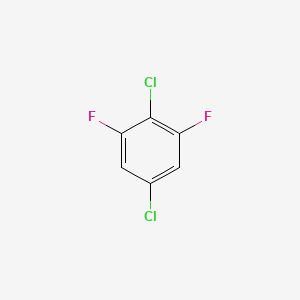
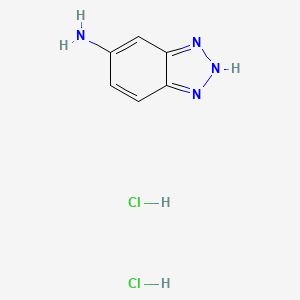
![(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B3263090.png)


